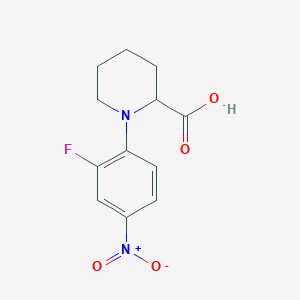

1-(2-Fluoro-4-nitrophenyl)piperidine-2-carboxylic acid

Description

Overview of 1-(2-Fluoro-4-nitrophenyl)piperidine-2-carboxylic acid

This compound represents a sophisticated organic compound characterized by its molecular formula C12H13FN2O4 and molecular weight of 268.24 grams per mole. The compound exhibits a melting point range of 153-154 degrees Celsius and demonstrates a predicted boiling point of 478.8±45.0 degrees Celsius. Its structure incorporates a six-membered saturated piperidine ring that serves as the central scaffold, contributing significantly to the compound's stability and reactivity profile.

The compound features distinct functional groups that enhance its chemical versatility and biological activity potential. The presence of a fluorine atom at the 2-position and a nitro group at the 4-position of the phenyl ring creates an electron-withdrawing environment that influences the compound's reactivity patterns. The carboxylic acid functional group attached to the piperidine ring at the 2-position provides additional solubility characteristics and serves as a potential site for further chemical modifications.

Chemical databases classify this compound under multiple identification systems, with Chemical Abstracts Service number 1214189-74-8 serving as its primary identifier. Alternative nomenclature includes 2-Piperidinecarboxylic acid, 1-(2-fluoro-4-nitrophenyl)-, reflecting the systematic naming conventions used in chemical literature. The compound's three-dimensional structure has been computationally analyzed, revealing specific conformational properties that influence its interaction potential with biological targets.

The compound demonstrates specific physicochemical properties that distinguish it from related piperidine derivatives. Its predicted density of 1.411±0.06 grams per cubic centimeter and predicted pKa value of 3.68±0.20 indicate moderate acidity characteristics. These properties collectively contribute to the compound's behavior in various chemical environments and its potential applications in synthetic chemistry workflows.

Historical context and discovery

The development of this compound emerged from broader research initiatives focused on piperidine-based pharmaceutical intermediates during the early 21st century. Historical patent literature reveals that related piperidine carboxylic acid derivatives have been subjects of synthetic methodology development since the mid-20th century, with particular emphasis on creating efficient preparation methods for pharmaceutical applications. The specific compound under investigation was first documented in chemical databases in 2009, indicating its relatively recent entry into the research landscape.

The historical development of piperidine carboxylic acid synthesis methods provides important context for understanding this compound's significance. Traditional preparation approaches for piperidine carboxylic acids involved hydrogenation of corresponding pyridine carboxylic acids using various catalytic systems. These methods established the foundational chemistry that enabled subsequent development of more complex substituted derivatives like this compound.

Patent documentation from the early 2000s demonstrates increasing interest in fluorinated piperidine derivatives for pharmaceutical applications. The incorporation of fluorine atoms into organic molecules has been recognized as a strategy for enhancing metabolic stability and improving pharmacological properties. This historical trend toward fluorine incorporation directly influenced the development of compounds like this compound, which represents an evolution of traditional piperidine chemistry.

The timeline of chemical database entries reveals that this compound gained commercial availability through specialized chemical suppliers beginning in the early 2010s. Multiple vendors now offer the compound for research purposes, indicating sustained interest from the scientific community. This commercial availability has facilitated broader research applications and contributed to the compound's growing presence in chemical literature.

Relevance in contemporary chemical research

Contemporary chemical research has identified this compound as a significant intermediate in pharmaceutical synthesis pathways. Current applications focus primarily on its utility in developing active pharmaceutical ingredients, where the compound serves as a building block for more complex molecular structures. Research indicates that the specific combination of functional groups present in this compound provides unique reactivity patterns that are valuable for medicinal chemistry applications.

The compound's relevance extends to neuropharmacological research, where piperidine derivatives have demonstrated potential for interacting with various receptors in the central nervous system. Studies suggest that compounds with similar structural motifs may exhibit varying degrees of biological activity based on their substituent patterns, particularly regarding receptor affinity and selectivity. This research direction has positioned the compound as a subject of interest for investigators exploring new therapeutic approaches.

Modern synthetic chemistry applications utilize this compound in various chemical transformation reactions. Research demonstrates its participation in nucleophilic substitution reactions, reduction processes, and coupling reactions that enable the construction of more complex molecular architectures. The fluorine and nitro substituents provide specific electronic effects that can be exploited in selective chemical transformations.

Current research also emphasizes the compound's role in structure-activity relationship studies, where investigators examine how specific structural modifications influence biological activity. The compound serves as a reference point for comparing the effects of different substituent patterns on piperidine-based molecules. This comparative approach has contributed to understanding the relationship between molecular structure and biological function in piperidine derivatives.

Scope and objectives of the research outline

This research analysis aims to provide a comprehensive examination of this compound from multiple scientific perspectives. The primary objective involves consolidating available information about the compound's chemical properties, synthesis methods, and research applications into a coherent scientific framework. This synthesis of information will serve as a reference resource for researchers working with this compound or related structures.

The scope encompasses detailed investigation of the compound's molecular characteristics, including structural features, physicochemical properties, and spectroscopic data. Analysis will incorporate information from authoritative chemical databases and peer-reviewed literature to ensure accuracy and completeness. Particular attention will be directed toward understanding how the compound's unique structural features influence its chemical behavior and potential applications.

Research objectives include examination of synthesis methodologies and chemical transformations involving this compound. Investigation will focus on established synthetic routes, reaction conditions, and yields reported in chemical literature. This analysis will provide insights into the compound's accessibility through various synthetic approaches and identify opportunities for methodological improvements.

The analytical framework will incorporate comparative analysis with related piperidine derivatives to highlight unique features and distinguish this compound from structurally similar molecules. This comparative approach will illuminate the specific advantages and limitations associated with the compound's particular substitution pattern. Such analysis contributes to broader understanding of structure-property relationships in piperidine-based compounds.

Propriétés

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O4/c13-9-7-8(15(18)19)4-5-10(9)14-6-2-1-3-11(14)12(16)17/h4-5,7,11H,1-3,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFDTZCRILGPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis from Isonipecotic Acid and 2,5-Difluoro-4-nitrobenzene

One of the documented methods involves the reaction of isonipecotic acid (piperidine-2-carboxylic acid) with 1,4-difluoro-2-nitrobenzene:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Isonipecotic acid + 1,4-difluoro-2-nitrobenzene in 1-methyl-pyrrolidin-2-one (NMP) at 80°C for 2 hours | Nucleophilic aromatic substitution where the piperidine nitrogen attacks the activated fluoro-nitrobenzene ring | Intermediate arylated piperidine formed |

| 2 | Treatment with hydrogen chloride in NMP/water at 20°C | Acidification to isolate the carboxylic acid product | Final product: this compound |

This method is referenced in patent WO2004/7455 and chemical databases, indicating a reliable synthetic approach for this compound.

Reaction Analysis and Optimization Parameters

| Parameter | Optimal Conditions/Observations |

|---|---|

| Solvent choice | Polar aprotic solvents like NMP or DMF enhance reactivity and solubility of reagents |

| Temperature | Moderate heating (~80°C) promotes substitution without decomposition |

| Catalyst | Pd(0) nanoparticles effective for C-N coupling; none required for nucleophilic aromatic substitution with activated fluoro-nitrobenzene |

| Reaction time | Typically 2-6 hours depending on method |

| Work-up | Acidification and extraction to isolate carboxylic acid form |

| Purification | Silica gel chromatography or crystallization |

| Yield | Generally high (>80%) with optimized conditions |

Summary Table of Key Preparation Methods

Research Findings and Notes

- The nucleophilic aromatic substitution (SNAr) on activated fluoro-nitrobenzene rings is a key step enabling the formation of the aryl-piperidine bond without the need for transition metal catalysts.

- The presence of the nitro group ortho to the fluorine activates the aromatic ring toward nucleophilic attack, facilitating substitution by the piperidine nitrogen.

- Acidification post-reaction is critical to isolate the carboxylic acid form from the piperidine salt intermediates.

- Palladium-catalyzed cross-coupling methods provide alternative routes, especially useful for less activated aromatic halides, but may require additional steps to introduce the carboxylic acid group.

- Reaction optimization focuses on solvent choice, temperature control, and catalyst loading to maximize yield and purity.

Analyse Des Réactions Chimiques

1-(2-Fluoro-4-nitrophenyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro and nitro groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .

Applications De Recherche Scientifique

The compound 1-(2-Fluoro-4-nitrophenyl)piperidine-2-carboxylic acid (CAS Number: 1214189-74-8) is a notable chemical in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies from verified sources.

Medicinal Chemistry

Drug Development : This compound has been studied for its potential as a therapeutic agent. Its structure allows for modifications that can enhance pharmacological properties, making it a candidate for developing new medications targeting various diseases.

Neuropharmacology

Receptor Interaction Studies : Research indicates that derivatives of piperidine compounds can interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. For instance, studies have shown that similar compounds can modulate dopamine and serotonin receptors, which are crucial in conditions like depression and schizophrenia.

Synthesis of Complex Molecules

Building Block in Organic Synthesis : The compound serves as a versatile building block in organic synthesis, particularly in creating more complex nitrogen-containing heterocycles. Its functional groups allow for further reactions, including coupling reactions and nucleophilic substitutions.

Analytical Chemistry

Chromatography Applications : Due to its unique properties, this compound is utilized in chromatographic techniques for the separation and analysis of various substances. It can serve as a standard or reference material in mass spectrometry and high-performance liquid chromatography (HPLC) methods.

Case Study 1: Neuroactive Compound Development

In a study published in the Journal of Medicinal Chemistry, researchers explored the neuroactive properties of piperidine derivatives, including this compound. The study demonstrated that modifications to the piperidine ring could enhance binding affinity to specific receptors, paving the way for new treatments for mood disorders .

Case Study 2: Synthesis of Antiviral Agents

A research team investigated the synthesis of antiviral agents using this compound as a precursor. The study highlighted how the introduction of various substituents on the piperidine ring could lead to compounds with significant antiviral activity against influenza viruses .

Mécanisme D'action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups on the phenyl ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The carboxylic acid group can also form hydrogen bonds with target molecules, influencing the compound’s overall activity .

Comparaison Avec Des Composés Similaires

1-(2-Fluoro-4-nitrophenyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

1-(2-Fluoro-4-nitrophenyl)piperidine: Lacks the carboxylic acid group, which may affect its reactivity and applications.

1-(4-Fluoro-2-nitrophenyl)piperidine: Has a different substitution pattern on the phenyl ring, leading to variations in its chemical properties and reactivity.

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine: Contains a piperazine ring instead of a piperidine ring, which can influence its biological activity and interactions.

Activité Biologique

1-(2-Fluoro-4-nitrophenyl)piperidine-2-carboxylic acid, a derivative of piperidine, is notable for its unique structural features, including a fluorine atom and a nitro group attached to the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

The molecular formula of this compound is , with a molecular weight of approximately 224.235 g/mol. The presence of the fluorine and nitro groups significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.235 g/mol |

| CAS Number | 172967-04-3 |

| IUPAC Name | 1-(2-Fluoro-4-nitrophenyl)piperidine |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the piperidine structure have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation. A study reported that certain piperidine derivatives could inhibit the growth of lung, breast, and colorectal cancer cells, suggesting a potential mechanism involving interference with specific signaling pathways critical for tumor growth .

Antimicrobial Activity

The compound's derivatives are also being explored for their antimicrobial properties. Research indicates that modifications to the piperidine structure can enhance antibacterial activity against a range of pathogens. For example, compounds with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The fluorine atom enhances lipophilicity, potentially improving membrane permeability and facilitating interaction with cellular targets. The nitro group may also play a role in modulating the compound's reactivity and binding affinity to proteins or enzymes involved in disease pathways.

Study on Anticancer Activity

In one case study, researchers synthesized several derivatives of this compound and evaluated their effects on human cancer cell lines. The study found that certain modifications increased cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells significantly compared to unmodified piperidine derivatives. The study concluded that specific structural features are crucial for enhancing anticancer activity .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial potential of related compounds. It was found that derivatives with electron-withdrawing groups like nitro exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. These findings suggest that the electronic properties imparted by substituents such as fluorine and nitro groups can significantly affect biological activity .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing 1-(2-fluoro-4-nitrophenyl)piperidine-2-carboxylic acid?

Characterization typically involves:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the fluorine and nitro group positions .

- High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) to assess purity.

- Mass spectrometry (MS) to verify molecular weight (e.g., 280.25 g/mol for C₁₂H₁₂FN₂O₄) .

- Infrared (IR) spectroscopy to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro (N-O stretch ~1520 cm⁻¹) functional groups.

Q. What are the critical safety considerations for handling this compound in the laboratory?

Key safety protocols include:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .

- Storage : Keep in a dry, airtight container at 2–8°C to prevent degradation .

- Emergency response : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Q. How is the compound synthesized, and what are common starting materials?

A typical synthesis involves:

- Piperidine-2-carboxylic acid derivatives as the core scaffold .

- Substitution reactions introducing the 2-fluoro-4-nitrophenyl group via nucleophilic aromatic substitution (e.g., using fluorinated nitrobenzene derivatives) .

- Protection/deprotection strategies for the carboxylic acid group to avoid side reactions .

Advanced Research Questions

Q. How can discrepancies in reaction yields during multi-step synthesis be resolved?

Yield optimization strategies include:

- Temperature control : Maintaining precise reaction temperatures (e.g., 93–96°C for hydrolysis steps) to minimize byproducts .

- Catalyst screening : Testing palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to improve efficiency .

- Purification techniques : Using column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate high-purity intermediates .

Q. What computational modeling approaches are suitable for studying its structure-activity relationships (SAR)?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., nitro group electron-withdrawing effects) .

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes with piperidine-binding pockets) using SMILES or InChI descriptors .

- Solubility prediction : Use Hansen solubility parameters to optimize solvent systems for crystallization .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

- Acidic conditions : The nitro group stabilizes the aromatic ring but may undergo partial reduction to amines .

- Basic conditions : The carboxylic acid deprotonates, increasing solubility but risking esterification or decarboxylation .

- Experimental validation : Conduct accelerated stability studies (pH 1–13) with HPLC monitoring to track degradation .

Q. What analytical methods resolve contradictions in purity assessments between suppliers?

- Comparative HPLC : Use a standardized method (e.g., C18 column, acetonitrile/water mobile phase) to compare retention times .

- Elemental analysis : Verify %C, %H, %N to confirm stoichiometric consistency .

- X-ray crystallography : Resolve structural ambiguities (e.g., stereochemistry) in crystalline batches .

Methodological Challenges and Solutions

Q. How to address low yields in the final hydrolysis step of the synthesis?

Q. What strategies mitigate environmental hazards during disposal?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.